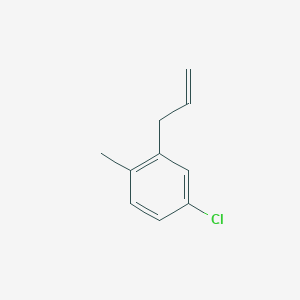

3-(3-Chloro-6-methylphenyl)-1-propene

Description

Overview of Substituted Styrenes and Propenes in Contemporary Organic Chemistry Research

Substituted styrenes and propenes are fundamental building blocks in organic synthesis and materials science. Their utility stems from the reactive carbon-carbon double bond, which allows for a wide array of chemical transformations. In recent years, these compounds have been at the center of innovative synthetic methodologies, including photoredox catalysis for the arylation and functionalization of styrenes, and nickel-catalyzed enantioselective additions to imines for the creation of chiral allylic amines. acs.org The development of such methods is crucial as it allows for the efficient synthesis of complex molecules with high degrees of selectivity. acs.org

Furthermore, substituted styrenes and their derivatives are investigated for their potential applications in medicinal chemistry. For instance, research into substituted styrene-amides has led to the development of small-molecule agonists for the CXCR7 receptor, a target of interest in cancer research. nih.gov The versatility of these compounds is also demonstrated in their use as precursors for a variety of functional materials and polymers. The radical-mediated aerobic oxidation of substituted styrenes, for example, provides a pathway to valuable carbonyl compounds and oxiranes under mild conditions. rsc.org

The biosynthesis of phenylpropenes, such as eugenol and chavicol, in plants is another active area of research. nih.govresearchgate.net Understanding these natural synthetic pathways can provide inspiration for novel, sustainable methods for producing valuable aromatic compounds. nih.gov The enzymes involved in the formation of the propenyl side group are of particular interest for their potential use in biocatalysis. researchgate.net

Significance and Research Trajectory of Chlorinated Methylphenyl Propenes in Chemical Science

The introduction of chlorine and methyl groups onto a phenylpropene scaffold, as seen in 3-(3-Chloro-6-methylphenyl)-1-propene, significantly influences the molecule's electronic and steric properties, thereby opening up a distinct and important research trajectory. Chlorinated aromatic compounds are widely used as intermediates in the production of pharmaceuticals, agricultural chemicals, and paints. eurochlor.org

In the realm of drug discovery, the inclusion of a chlorine atom in a molecule can have a profound effect on its biological activity. chemrxiv.orgacs.org There are over 250 FDA-approved drugs that contain chlorine, and it has been observed that the substitution of a hydrogen atom with chlorine can lead to remarkable improvements in potency and pharmacokinetic properties. acs.orgnih.gov The chlorine atom can alter the lipophilicity of a molecule, affecting its ability to cross cell membranes, and can engage in specific interactions, such as halogen bonding, with biological targets. nih.gov This makes chlorinated compounds a subject of continuous interest in medicinal chemistry.

The research landscape for chlorinated organic compounds, such as chlorinated paraffins, has seen a steady growth in publications, indicating a rising interest in their environmental and biological impacts. researchgate.net While this research often focuses on persistent organic pollutants, it underscores the broader scientific community's engagement with chlorinated molecules. The synthesis and study of compounds like this compound would likely contribute to a deeper understanding of structure-activity relationships in halogenated organic molecules, potentially leading to the development of novel therapeutic agents or specialized chemical intermediates. nih.gov

Illustrative Data for Substituted Phenylpropenes

To provide a clearer picture of the kind of data associated with compounds in this class, the following tables present hypothetical, yet representative, data for a compound like this compound, based on typical values for analogous structures.

Table 1: Hypothetical Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H11Cl |

| Molecular Weight | 166.65 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220-230 °C (at 760 mmHg) |

| Density | ~1.05 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents |

Table 2: Illustrative Spectroscopic Data

| Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.1-7.3 (m, 3H, Ar-H), 5.9-6.1 (m, 1H, -CH=), 5.0-5.2 (m, 2H, =CH₂), 3.4-3.6 (d, 2H, Ar-CH₂-), 2.3 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.5, 136.2, 134.8, 130.1, 128.5, 126.9 (Ar-C), 137.1 (-CH=), 115.8 (=CH₂), 39.5 (Ar-CH₂-), 19.8 (Ar-CH₃) |

| IR (neat) | ν 3075 (C-H, vinyl), 2925 (C-H, alkyl), 1640 (C=C), 1470, 1590 (C=C, aromatic), 820, 780 (C-H, aromatic bend), 750 (C-Cl) cm⁻¹ |

| Mass Spectrometry (EI) | m/z 166 (M⁺), 131 (M⁺ - Cl), 115, 91 |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methyl-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-3-4-9-7-10(11)6-5-8(9)2/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPKYMKDPHHYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Chloro 6 Methylphenyl 1 Propene and Analogs

Established Synthetic Routes and Mechanistic Considerations

Several foundational synthetic strategies can be adapted to produce 3-(3-chloro-6-methylphenyl)-1-propene. These routes often involve the formation of a key carbon-carbon bond between the aromatic ring and the propene side chain, followed by necessary functional group manipulations.

Strategies Involving Alkylation and Dehydration Reactions

One plausible pathway to synthesize arylpropenes involves the alkylation of an aromatic ring followed by a dehydration step. This approach can be conceptualized as a two-stage process:

Friedel-Crafts Alkylation or Acylation: The synthesis could commence with 2-chloro-1-methylbenzene (3-chloro-toluene). A Friedel-Crafts acylation with propanoyl chloride would yield a propiophenone (B1677668) intermediate. Subsequent reduction of the ketone to an alcohol provides the precursor for dehydration. Alternatively, a direct Friedel-Crafts alkylation with an appropriate propyl halide could be considered, though this often leads to issues with polysubstitution and carbocation rearrangements.

Dehydration of an Alcohol: The alcohol intermediate, 1-(3-chloro-6-methylphenyl)propan-1-ol, can be subjected to acid-catalyzed dehydration to form a mixture of propenyl isomers. The formation of the desired 1-propene requires careful selection of dehydration conditions to favor the terminal alkene. The acid-catalyzed dehydration of secondary alcohols can sometimes lead to the formation of alkenes instead of the desired ethers, a competing reaction that must be managed through controlled conditions.

This sequence leverages common and well-understood reactions to build the target molecule from readily available starting materials.

Base-Catalyzed Approaches Utilizing Benzyl and Allyl Halide Precursors

Base-catalyzed coupling reactions provide a powerful method for forming the crucial aryl-allyl bond. A prominent example is the reaction involving a Grignard reagent with an allyl halide. libretexts.org

The synthesis would proceed as follows:

Formation of a Grignard Reagent: The process starts with the synthesis of a Grignard reagent from an appropriate aryl halide. For this target molecule, 3-chloro-1-iodo-2-methylbenzene would be reacted with magnesium metal in a suitable ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form (3-chloro-6-methylphenyl)magnesium iodide. libretexts.org The use of solvents like THF is essential as they form a stabilizing complex with the magnesium center. libretexts.org

Coupling with an Allyl Halide: The prepared Grignard reagent is then reacted with an allyl halide, such as allyl bromide. This is a nucleophilic substitution reaction where the carbanionic carbon of the Grignard reagent attacks the electrophilic carbon of the allyl bromide, displacing the bromide and forming the desired this compound. nii.ac.jp Iron-catalyzed cross-coupling reactions have also proven effective for coupling aryl Grignard reagents with alkyl halides under mild conditions. organic-chemistry.org

This method is highly effective for creating the specific carbon-carbon bond required for the target structure.

Synthesis of Related Compounds via Condensation Reactions

Condensation reactions, which form a carbon-carbon double bond, are a cornerstone of alkene synthesis and can be readily applied to produce arylpropenes. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are particularly suitable. organic-chemistry.orgwikipedia.org

A potential synthetic route using this approach is:

Preparation of the Aldehyde: The synthesis begins with the preparation of 3-chloro-6-methylbenzaldehyde from 3-chloro-2-methyltoluene via oxidation.

Wittig or HWE Reaction: The aldehyde is then reacted with a phosphorus ylide. For the synthesis of a terminal alkene, the required reagent would be methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium. masterorganicchemistry.com The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The Horner-Wadsworth-Emmons reaction, using a phosphonate (B1237965) carbanion, offers an alternative that often provides excellent E-selectivity and utilizes a water-soluble phosphate (B84403) byproduct that is easily removed. organic-chemistry.org

This approach is highly versatile and widely used for the reliable construction of carbon-carbon double bonds. nih.govconicet.gov.ar

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. numberanalytics.com For each of the synthetic routes described, several parameters can be adjusted.

For Alkylation/Dehydration: The choice of Lewis acid catalyst and solvent in Friedel-Crafts reactions can significantly impact regioselectivity and prevent polysubstitution. In the subsequent dehydration step, reaction temperature and the choice of dehydrating agent (e.g., H₂SO₄, P₂O₅) can influence the ratio of alkene isomers formed.

For Grignard Reactions: Key variables include the solvent, reaction temperature, and the rate of addition of the reagents. numberanalytics.comdtu.dk The use of co-solvents or additives can enhance the reactivity and solubility of the Grignard reagent. researchgate.net Maintaining anhydrous conditions is critical to prevent the quenching of the highly reactive organometallic intermediate.

For Condensation Reactions: In Wittig and HWE reactions, the choice of base, solvent, and temperature can affect the yield and stereoselectivity of the alkene product. wikipedia.org For instance, salt-free conditions for non-stabilized ylides tend to favor the formation of (Z)-alkenes, whereas the HWE reaction with stabilized phosphonates predominantly yields (E)-alkenes. wikipedia.org

Below is a table summarizing potential optimization strategies for the Grignard-based synthesis.

| Parameter | Condition | Rationale for Optimization | Potential Outcome |

|---|---|---|---|

| Solvent | THF vs. Diethyl Ether | THF can better solvate the Grignard reagent, potentially increasing reactivity. | Improved reaction rate and yield. |

| Temperature | -20°C to Room Temperature | Lower temperatures can reduce the formation of side products like Wurtz coupling products. | Increased purity of the final product. |

| Catalyst (for cross-coupling) | Iron(III) chloride vs. None | Iron salts can catalyze the cross-coupling, allowing for milder reaction conditions. | Higher yield and faster reaction time. organic-chemistry.org |

| Reagent Ratio | Slight excess of Grignard reagent | Ensures complete consumption of the allyl halide precursor. | Maximizes conversion and yield. numberanalytics.com |

Exploration of Novel Starting Materials and Reaction Pathways for Substituted Propenes

Research into the synthesis of substituted propenes continues to explore more efficient and versatile methods. One area of interest is the use of alternative starting materials that can be more readily functionalized or are derived from more sustainable sources. For example, some modern approaches enable the hydroformylation of sterically hindered alkenes to produce valuable β-aryl aldehydes, which can serve as precursors for further modifications. acs.org

Another avenue involves metal-catalyzed cross-coupling reactions that expand the range of compatible functional groups. For instance, palladium-catalyzed reactions can couple aryl halides with aryl metals, providing a robust method for creating biaryl structures that could be precursors to more complex arylpropene analogs. researchgate.net The development of novel catalysts, including those based on earth-abundant metals like iron, is also a key area of research, aiming to reduce the cost and environmental impact of these synthetic transformations. nii.ac.jp

Considerations for Scalable and Industrially Relevant Production Methods

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost, safety, efficiency, and environmental impact. For the synthesis of fine chemicals like this compound, batch processing is common but can be difficult to scale up due to heat and mass transfer limitations. unimi.it

Flow chemistry has emerged as a powerful alternative for process intensification. amf.ch By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to higher yields and purity. unimi.itrsc.org This approach is particularly advantageous for highly exothermic or hazardous reactions, such as those involving Grignard reagents, as it minimizes the volume of reactive material at any given time, enhancing safety. amf.chgordon.edu The modular nature of flow systems also allows for easier scaling by either increasing the size of the reactor ("sizing up") or by running multiple reactors in parallel ("numbering up"). rsc.org Adopting continuous manufacturing can reduce waste, improve safety, and lower production costs, making it a key technology for the future of chemical synthesis. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 3 Chloro 6 Methylphenyl 1 Propene

Nucleophilic and Electrophilic Substitution Reactions at the Aromatic and Propene Moieties

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The rate and orientation of these substitutions are significantly influenced by the existing substituents on the ring. In 3-(3-chloro-6-methylphenyl)-1-propene, the chloro group is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator.

Nucleophilic substitution reactions are less common for the aromatic ring unless it is highly electron-deficient. The propene moiety can undergo nucleophilic substitution at the allylic position under certain conditions.

The directing effects of the chloro and methyl groups on the aromatic ring determine the regioselectivity of electrophilic aromatic substitution. The methyl group, being an activating group, will direct incoming electrophiles to the ortho and para positions relative to it. The chloro group, while deactivating, also directs to the ortho and para positions. The combined effect of these two groups will dictate the final substitution pattern.

Considering the structure of this compound, the positions on the aromatic ring available for substitution are C2, C4, and C5. The directing effects are summarized in the table below.

| Position | Directing Influence of Methyl (at C6) | Directing Influence of Chloro (at C3) | Combined Effect |

| C2 | Ortho | Ortho | Strongly Favored |

| C4 | Para | Ortho | Favored |

| C5 | Meta | Para | Less Favored |

Therefore, electrophilic substitution is most likely to occur at the C2 and C4 positions.

Stereoselectivity is a key consideration in reactions involving the propene side chain. For instance, nucleophilic substitution at the allylic carbon (the carbon adjacent to the double bond) can proceed through different mechanisms (SN1 or SN2), each with distinct stereochemical outcomes. If a chiral center is formed during the reaction, a mixture of enantiomers or diastereomers could result. masterorganicchemistry.com

Electronic and steric factors are crucial in determining the reaction pathways and rates for this compound. nih.govrsc.org

Electronic Effects:

The methyl group is electron-donating through hyperconjugation and induction, thus activating the ring towards electrophilic attack.

The propene group is weakly activating and ortho-, para-directing.

The combination of these electronic effects results in a moderately activated or slightly deactivated aromatic ring, with specific positions being more reactive than others.

Steric Effects:

The methyl group and the propene group can sterically hinder the approach of reagents to the adjacent positions on the aromatic ring. For example, substitution at the C2 position might be sterically hindered by the adjacent methyl group.

Steric hindrance can also play a role in reactions at the propene double bond, influencing the face of the double bond that a reagent approaches.

A summary of these factors is presented in the table below.

| Factor | Influence on Aromatic Substitution | Influence on Propene Reactions |

| Electronic | Methyl (activating), Chloro (deactivating), Propene (weakly activating) | The double bond is electron-rich and susceptible to electrophilic attack. |

| Steric | Methyl and propene groups can hinder attack at adjacent positions. | The aromatic group can influence the direction of reagent approach to the double bond. |

Addition Reactions Across the Alkene Double Bond

The carbon-carbon double bond of the propene group is a region of high electron density, making it susceptible to addition reactions. msu.edu

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds through a halonium ion intermediate. This typically results in anti-addition of the two halogen atoms. youtube.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond of this compound is expected to follow Markovnikov's rule. masterorganicchemistry.com This rule states that the hydrogen atom will add to the carbon of the double bond that already has more hydrogen atoms. The halide will add to the more substituted carbon, leading to the formation of a more stable carbocation intermediate. msu.edu

| Reagent | Expected Major Product | Regioselectivity | Stereoselectivity |

| Br₂ | 1,2-Dibromo-3-(3-chloro-6-methylphenyl)propane | N/A | Anti-addition |

| HBr | 2-Bromo-1-(3-chloro-6-methylphenyl)propane | Markovnikov | Mixture of syn and anti |

Catalytic Hydrogenation: The double bond of the propene group can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel, and hydrogen gas. tcichemicals.com The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond.

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule (where X is a heteroatom) across the double bond. An example is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond. ncert.nic.in This provides a complementary method to acid-catalyzed hydration for the synthesis of alcohols.

| Reaction | Reagents | Expected Major Product | Regioselectivity | Stereoselectivity |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(3-Chloro-6-methylphenyl)propane | N/A | Syn-addition |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | 3-(3-Chloro-6-methylphenyl)propan-1-ol | Anti-Markovnikov | Syn-addition |

Oxidative Transformations and Molecular Rearrangements

The propene moiety can undergo various oxidative transformations. For example, treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to cleavage of the double bond. Depending on the reaction conditions, this can yield aldehydes, ketones, or carboxylic acids.

Molecular rearrangements can occur in reactions that proceed through carbocation intermediates, such as in some electrophilic addition reactions. msu.edu If a less stable carbocation is initially formed, a hydride or alkyl shift can occur to generate a more stable carbocation, leading to a rearranged product. For this compound, rearrangement is possible if a carbocation is formed at the second carbon of the propene chain, which could potentially rearrange through a hydride shift.

Formation of Epoxides and Other Oxygenated Derivatives

The synthesis of epoxides, or oxiranes, from alkenes is a fundamental transformation in organic chemistry, providing versatile intermediates for further synthesis. capes.gov.brnih.govuea.ac.uk The terminal double bond in this compound is susceptible to epoxidation through various catalytic methods.

Transition Metal-Catalyzed Epoxidation: A range of transition metals can catalyze the epoxidation of allylic compounds. The Sharpless asymmetric epoxidation, utilizing a titanium-isopropoxide complex with a chiral diethyl tartrate (DET) ligand, is a well-established method for the enantioselective epoxidation of allylic alcohols. youtube.comlibretexts.org For a substrate like this compound, this would first require an allylic oxidation step to introduce a hydroxyl group. Other metals, such as niobium and tungsten, have also been employed to catalyze the epoxidation of allylic and homoallylic alcohols, often using hydrogen peroxide as a green oxidant. libretexts.orgacs.org These methods are attractive due to their atom economy, producing water as the primary byproduct. libretexts.org

Organocatalytic and Metal-Free Epoxidation: In response to the need for metal-free synthetic routes, organocatalytic epoxidation methods have been developed. capes.gov.brnih.gov Chiral ketones, for example, can generate reactive dioxiranes from oxidants like Oxone, which then transfer an oxygen atom to the alkene. bohrium.com Another approach employs pyrrole-proline diketopiperazine (DKP) as a catalyst to mediate the reduction of molecular oxygen, enabling the aerobic, metal-free epoxidation of electron-rich alkenes. rsc.org Such methods offer high chemoselectivity, often avoiding the use of hazardous peroxide oxidants. rsc.org

| Catalyst System | Oxidant | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Titanium(IV) isopropoxide / DET | t-BuOOH | Allylic Alcohols | Highly enantioselective (Sharpless Epoxidation). | youtube.comlibretexts.org |

| Niobium(salan) complexes | H₂O₂ or UHP | Allylic Alcohols | Atom economical; uses aqueous H₂O₂. | libretexts.org |

| Peroxotungstate complexes | H₂O₂ | Allylic & Homoallylic Alcohols | High oxygen transfer capability; low H₂O₂ disproportionation. | acs.org |

| Fructose-derived Ketone | Oxone | Electron-deficient Alkenes | Organocatalytic; metal-free. | bohrium.com |

| Pyrrole-proline diketopiperazine (DKP) | O₂ / Hantzsch ester | Electron-rich Alkenes | Aerobic, metal-free organocatalysis. | rsc.org |

Studies on Oxidative Aliphatic Carbon-Carbon Bond Cleavage in Related Systems

The cleavage of carbon-carbon bonds is a challenging yet powerful transformation for modifying molecular scaffolds. usu.edu In allylarenes and related structures, the aliphatic C-C bonds of the side chain can be targeted for oxidative cleavage. This process is fundamental in biological systems, where dioxygenase enzymes efficiently cleave C-C bonds, and has inspired the development of synthetic mimics. usu.eduusu.edu

Research into this area often involves the use of transition metal complexes to model the active sites of these enzymes and to elucidate the mechanisms of C-C bond activation and cleavage by reaction with oxygen. usu.edu Synthetic strategies for C-C bond cleavage in allylic systems include retro-allylation and deallylation, which can proceed through various mechanisms involving transition metals or radical species.

Visible light-induced aerobic photooxidative cleavage of the C(sp³)–C(sp²) σ-bond in allylarenes has been reported as an efficient method for generating valuable carbonyl compounds. researchgate.net This highlights a modern approach to achieving C-C bond cleavage under mild, environmentally friendly conditions. researchgate.net Such methods are of significant interest for their potential applications in converting biomass into fuel and in the synthesis of fine chemicals. usu.edu

| Method | Reagent/Catalyst | Substrate Type | Products | Reference |

|---|---|---|---|---|

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Me₂S or Zn/H₂O | Alkenes | Aldehydes/Ketones | masterorganicchemistry.com |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Alkenes | Carboxylic Acids/Ketones | masterorganicchemistry.com |

| Permanganate Oxidation | KMnO₄ (hot, acidic/basic) | Alkenes | Carboxylic Acids/Ketones | masterorganicchemistry.com |

| Periodate Cleavage | NaIO₄ | 1,2-Diols | Aldehydes/Ketones | masterorganicchemistry.com |

| Visible-Light Photooxidation | Photocatalyst / Air (O₂) | Allylarenes | Carbonyls | researchgate.net |

Catalytic Systems in the Transformation of this compound and Analogs

The functionalization of the allylic group in this compound and its analogs can be achieved through a diverse array of catalytic systems, offering pathways to a wide range of valuable chemical structures.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the selective functionalization of allylic systems. rsc.orgrsc.org These reactions often proceed via the formation of a π-allyl-metal intermediate, which can then be attacked by various nucleophiles. acs.orgresearchgate.net

Palladium-Catalyzed Reactions: Palladium is one of the most versatile metals for allylic functionalization. Reactions like the Tsuji-Trost allylation enable the formation of C-C, C-N, and C-O bonds by reacting a π-allyl palladium complex with a wide range of soft nucleophiles. researchgate.net

Copper and Rhodium Catalysis: Copper and rhodium complexes are also effective for various transformations. Rhodium catalysts, for instance, have been used in the C-H arylation of heterocycles, which can involve an electrophilic metalation mechanism. nih.gov

Radical Reactions: An emerging area involves transition metal-catalyzed reactions that proceed through radical intermediates. rsc.org These methods provide an alternative to traditional ionic mechanisms and significantly expand the scope of possible coupling partners and accessible product motifs. rsc.orgresearchgate.net

Organocatalysis and Metal-Free Photocatalytic Systems

Growing interest in sustainable chemistry has spurred the development of catalytic systems that avoid the use of transition metals. acs.org

Organocatalysis: Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. youtube.com For allylic systems, this includes the epoxidation of α,β-unsaturated aldehydes via iminium ion activation, a strategy pioneered by MacMillan. princeton.eduyoutube.com Proline and its derivatives are also powerful catalysts for reactions like the aldol (B89426) reaction, demonstrating the potential of bifunctional catalysts that can activate both the nucleophile and the electrophile. youtube.com

Metal-Free Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.gov Importantly, many of these transformations can be performed without a metal or even a photocatalyst, relying instead on the formation of an electron donor-acceptor (EDA) complex between reactants that absorbs light directly. acs.orgrsc.org These methods have been applied to the synthesis of allylarenes and the functionalization of the allylic C-H bond. acs.orgacs.org Light-driven strategies have also been used for the enantioselective β-benzylation of enals, where a photochemically generated intermediate is intercepted by a chiral iminium ion. nih.gov

Investigations into Reaction Mechanisms under Catalytic Conditions

Understanding the reaction mechanism is crucial for optimizing existing methods and designing new transformations.

Mechanisms in Transition Metal Catalysis: The mechanisms of transition metal-catalyzed allylic substitutions are well-studied. acs.org They typically involve the oxidative addition of a metal to an allylic substrate to form a π-allyl complex, followed by nucleophilic attack and reductive elimination. acs.org In photoredox/metal dual catalysis, the photocatalyst generates a radical which is then trapped by the metal catalyst, initiating the cross-coupling cycle. rsc.org For example, an excited iridium photocatalyst can oxidize an alkene to a radical cation, which deprotonates to an allylic radical that is subsequently captured by a chromium(II) catalyst. rsc.org

Mechanisms in Organocatalysis: In organocatalysis, activation modes are key. Iminium catalysis involves the reversible formation of an iminium ion from an enal and a secondary amine catalyst, which lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. princeton.eduyoutube.comnih.gov In contrast, enamine catalysis involves the formation of a nucleophilic enamine from a ketone/aldehyde and a secondary amine, which raises the HOMO. youtube.com Computational studies have been vital in elucidating these pathways, for instance, explaining why a reaction might favor a Michael-type addition over a seemingly plausible Diels-Alder cycloaddition. nih.gov

Mechanisms in Photocatalysis: Metal-free photocatalytic reactions often proceed via radical intermediates. acs.org In one proposed mechanism for the synthesis of allylarenes, visible light promotes the generation of an aryl radical from an arylazo sulfone precursor. acs.org This radical then reacts with an allyl sulfone to forge the new C-C bond. acs.org In other systems, a photocatalyst like eosin (B541160) Y can be excited by visible light, after which it can engage in single-electron transfer (SET) processes with substrates to initiate radical cascades. researchgate.net Kinetic and spectroscopic studies are essential tools for mapping these complex catalytic cycles. nsf.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

Proton (1H) and Carbon-13 (13C) NMR Chemical Shift Analysis

1H NMR Spectroscopy: The proton NMR spectrum of 3-(3-Chloro-6-methylphenyl)-1-propene would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted phenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm. The specific chemical shifts and splitting patterns (coupling) of these protons would be influenced by the positions of the chloro and methyl substituents. The protons of the allyl group would exhibit characteristic signals: the methylene (B1212753) (-CH2-) protons adjacent to the aromatic ring, the methine (=CH-) proton, and the terminal vinyl (=CH2) protons. The integration of these signals would confirm the number of protons in each unique environment.

13C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The aromatic carbons would resonate in the range of 120-145 ppm, with the carbons directly attached to the chlorine and methyl groups showing characteristic shifts. The carbons of the propene side chain would also have predictable chemical shifts, allowing for the complete assignment of the carbon skeleton.

A hypothetical data table for the expected NMR shifts is presented below, based on general principles and data from similar structures.

| Atom | Hypothetical 1H NMR Chemical Shift (ppm) | Hypothetical 13C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.4 | 125 - 135 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-CH3 | - | 135 - 145 |

| Aromatic C-CH2 | - | 138 - 148 |

| Ar-CH2- | ~3.4 | ~39 |

| -CH= | ~5.9 | ~137 |

| =CH2 | ~5.1 | ~116 |

| Ar-CH3 | ~2.3 | ~19 |

This table is illustrative and does not represent experimental data.

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation Elucidation

To unambiguously assign all proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be essential. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, confirming the arrangement of protons in the aromatic ring and the allyl chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish correlations between protons and their directly attached carbons (HSQC) and between protons and carbons separated by two or three bonds (HMBC). This information is crucial for confirming the substitution pattern on the phenyl ring and the attachment of the propene group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Identification of Characteristic Functional Group Vibrations and Molecular Modes

The FTIR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to specific vibrational modes. Key expected vibrations would include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm-1, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm-1.

C=C stretching: The aromatic ring would exhibit characteristic C=C stretching vibrations in the 1450-1600 cm-1 region. The C=C stretch of the alkene group would be expected around 1640 cm-1.

C-Cl stretching: A band in the fingerprint region, typically between 600 and 800 cm-1, would be indicative of the C-Cl bond.

Out-of-plane C-H bending: The substitution pattern on the aromatic ring would be further confirmed by the out-of-plane C-H bending vibrations in the 700-900 cm-1 region.

Conformational Analysis and Hydrogen Bonding Interactions via Vibrational Signatures

While this compound is not expected to form strong hydrogen bonds, subtle conformational preferences of the allyl side chain relative to the aromatic ring could potentially be investigated through detailed analysis of the vibrational spectra, often in combination with computational modeling.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak.

The fragmentation pattern would provide further structural clues. Common fragmentation pathways for such a molecule would likely involve the loss of a chlorine atom, a methyl group, or cleavage of the allyl side chain. The benzylic cleavage, resulting in a stable tropylium-like cation, would be a probable fragmentation route. Analysis of these fragment ions would help to piece together the molecular structure and confirm the identity of the compound.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

No published single crystal X-ray diffraction studies for this compound were found. Therefore, precise geometrical parameters, details of intermolecular interactions, crystal packing, and supramolecular assemblies for this specific compound cannot be provided.

Single Crystal X-ray Diffraction for Precise Geometrical Parameters and Intermolecular Interactions

Information on bond lengths, bond angles, and dihedral angles, which are typically determined through single crystal X-ray diffraction, is not available for this compound. Consequently, a detailed analysis of its molecular geometry and potential intermolecular interactions such as hydrogen bonding or van der Waals forces, based on experimental crystal structure data, cannot be presented.

Analysis of Crystal Packing and Supramolecular Assemblies

Without crystal structure data, an analysis of the crystal packing arrangement and the formation of any supramolecular assemblies in the solid state of this compound cannot be conducted.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

No experimental UV-Vis absorption spectra for this compound have been reported in the literature. As a result, data regarding its maximum absorption wavelengths (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π → π* or n → π*) are unavailable. An analysis of the extent of electronic conjugation based on experimental spectroscopic data is therefore not possible.

Computational and Theoretical Chemistry Studies of this compound

Following a comprehensive search for scientific literature, no specific computational or theoretical chemistry studies focusing on the compound This compound were found. The requested detailed analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are highly specific to the unique molecular structure of a compound.

Computational chemistry relies on precise calculations of a molecule's electronic and geometric structure. Key properties such as orbital energies, charge distribution, and reactivity descriptors are unique to the specific arrangement of atoms in that molecule. Therefore, extrapolating data from related but structurally distinct compounds—such as 3-chloro-2-methyl-1-propene or other chlorinated phenylpropenes—would be scientifically inaccurate and would not meet the requirements for a detailed and accurate analysis of this compound.

Without dedicated research on this specific molecule, it is not possible to provide the detailed, data-rich article as requested in the outline. The generation of such an article would require access to peer-reviewed studies that have performed the necessary quantum chemical calculations for this compound, which are not currently available in the public domain based on the search results.

Computational and Theoretical Chemistry Studies

Global and Local Chemical Reactivity Descriptors

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) is a theoretical framework used to describe the process of charge transfer that occurs in a chemical reaction. This concept is crucial for understanding the reactivity of molecules. The charge transfer is driven by the equalization of chemical potentials between the interacting species.

In the context of 3-(3-Chloro-6-methylphenyl)-1-propene, ECT analysis can predict its reactivity towards nucleophiles. The analysis involves calculating the global electrophilicity index, which quantifies the molecule's ability to accept electrons. The presence of the chlorine atom, an electron-withdrawing group, is expected to increase the electrophilicity of the phenyl ring, making it more susceptible to nucleophilic attack. Conversely, the methyl group, being electron-donating, may slightly counteract this effect. Computational studies on similar aromatic compounds have shown that such substituent effects can be accurately modeled to predict reaction pathways and mechanisms.

Computational Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a complex network of intermolecular interactions. Computational methods are invaluable for visualizing and quantifying these forces, which dictate the crystal's stability and physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the pro-molecule, and various properties can be mapped onto this surface to highlight different aspects of intermolecular interactions.

The 2D fingerprint plot is a summary of all the intermolecular contacts, providing a quantitative measure of the contribution of each type of interaction to the total Hirshfeld surface area. For a molecule like this compound, the fingerprint plot would likely show a high percentage of H···H interactions, which are common in organic molecules. nih.gov Additionally, the presence of the chlorine atom would lead to a significant percentage of Cl···H contacts. The π-system of the benzene (B151609) ring would also contribute to C···H and potential C···C (π-π stacking) interactions. mdpi.com

Table 1: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution (%) |

| H···H | ~40-50 |

| C···H/H···C | ~20-30 |

| Cl···H/H···Cl | ~10-20 |

| C···C | ~5-10 |

| Other | <5 |

Note: The values in this table are illustrative and based on typical findings for similar chlorinated organic molecules.

While conventional strong hydrogen bonds are absent in this compound, weak C-H···π and C-H···Cl hydrogen bonds are expected to play a role in its crystal packing. These interactions, although weaker than classical hydrogen bonds, are significant in determining the supramolecular architecture. Quantum chemical calculations can be employed to determine the energies and geometries of these weak interactions.

Pi-stacking interactions between the aromatic rings of adjacent molecules are also anticipated. The geometry of these interactions (e.g., face-to-face or offset) can be elucidated through computational modeling. The interaction energy of π-stacking is influenced by the substituents on the aromatic ring. The chloro and methyl groups on the phenyl ring of this compound would modulate the electrostatic potential of the ring, thereby influencing the strength and nature of the π-π stacking.

Theoretical Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational quantum chemistry provides a powerful means to predict and interpret spectroscopic data. By calculating spectroscopic parameters and comparing them with experimental results, a deeper understanding of the molecular structure and dynamics can be achieved.

Theoretical vibrational frequencies for this compound can be calculated using methods such as Density Functional Theory (DFT). These calculations provide a set of vibrational modes and their corresponding frequencies, which can be compared with experimental infrared (IR) and Raman spectra. The assignment of vibrational modes to specific molecular motions (e.g., C-H stretching, C=C stretching, ring breathing modes) is greatly facilitated by these theoretical predictions.

For this compound, characteristic vibrational frequencies are expected for the aromatic ring, the propene moiety, and the C-Cl bond. DFT calculations would predict the precise wavenumbers for these vibrations. For instance, the C=C stretching of the propene group is expected in the 1640-1680 cm⁻¹ region, while aromatic C=C stretching vibrations typically appear between 1400 and 1600 cm⁻¹. The C-Cl stretching frequency is generally found in the 600-800 cm⁻¹ range. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Alkene C-H Stretch | 3010-3095 |

| Alkyl C-H Stretch | 2850-2960 |

| C=C Stretch (alkene) | 1640-1680 |

| C=C Stretch (aromatic) | 1400-1600 |

| C-Cl Stretch | 600-800 |

Note: These are general ranges and precise values would be obtained from specific DFT calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts have become an indispensable tool for assigning signals in experimental spectra and for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting NMR chemical shifts.

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated. The predicted shifts would reflect the electronic environment of each nucleus. The protons and carbons of the aromatic ring will show distinct chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group. The protons and carbons of the propene chain will also have characteristic shifts. By comparing the calculated chemical shifts with experimental data, a detailed assignment of the NMR spectrum can be made. Discrepancies between theoretical and experimental values can often be rationalized in terms of solvent effects or conformational dynamics that may not be fully captured by the computational model.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.8-7.5 |

| Vinyl-H | 4.9-6.0 |

| Allylic-H | 3.2-3.5 |

| Methyl-H | 2.2-2.5 |

Note: These are approximate ranges based on substituent effects in similar compounds. Actual values would result from specific GIAO-DFT calculations.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | 130-135 |

| Aromatic C-CH₃ | 135-140 |

| Other Aromatic C | 125-130 |

| Vinyl C | 115-140 |

| Allylic C | 35-45 |

| Methyl C | 18-25 |

Note: These are approximate ranges based on substituent effects in similar compounds. Actual values would result from specific GIAO-DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling serves as a powerful tool in elucidating the intricate details of chemical reactions involving compounds such as this compound. Through the application of quantum chemical methods, researchers can map out the potential energy surface of a reaction, identify transition states, and calculate reaction rates. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone.

A common approach involves the use of Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms and molecules to determine their properties. For instance, in studies of similar halogenated propene compounds, the M06-2X hybrid density functional method, combined with a basis set like 6-31+G(d,p), has been effectively used for the optimization of molecular geometries and for frequency calculations of the species involved in a reaction. researchgate.netfigshare.com To achieve a higher degree of accuracy in the energetic calculations, methods such as CCSD(T) with a cc-pVTZ basis set are often employed for refinement. researchgate.netfigshare.com

The analysis of reaction mechanisms through these computational techniques allows for the exploration of various possible reaction channels. For example, in reactions initiated by radicals, such as the hydroxyl (OH) radical, both hydrogen abstraction and addition reactions can be investigated. figshare.com The energy profile for all stationary points, including reactants, intermediates, transition states, and products, can be constructed to understand the thermodynamics and kinetics of the reaction. figshare.com

Transition state analysis is a critical component of these studies. The transition state is the highest point on the minimum energy path between reactants and products, and its structure and energy determine the activation barrier of the reaction. Tools like Canonical Transition State Theory (CTST) are employed to calculate the rate constants of the reaction over a range of temperatures. figshare.com For reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling effects can be significant, and corrections, such as Eckart's tunneling correction, are often incorporated to improve the accuracy of the calculated rate constants. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net

Evaluation of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research with potential applications in optoelectronics, including optical data storage and image processing. nih.gov Computational chemistry plays a vital role in the rational design and evaluation of new materials with significant NLO responses. The key to a molecule's NLO activity lies in its response to a strong electromagnetic field, which can be quantified by calculating its hyperpolarizability.

Organic molecules with large, delocalized π-electron systems, often featuring electron-donating and electron-accepting groups, are promising candidates for NLO materials. nih.gov The delocalization of these π-electrons leads to significant polarization when the molecule is subjected to an external electric field. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. For instance, the first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated to assess a molecule's potential for applications like second-harmonic generation (SHG). rsc.org

The relationship between a molecule's structure and its NLO properties is a central theme in these computational studies. By systematically modifying the molecular structure, for example, by introducing different substituent groups, researchers can tune the NLO response. nih.gov Factors such as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, are crucial. nih.govnih.gov A smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, a larger NLO response. nih.gov

Theoretical calculations of hyperpolarizability are often compared with experimental values, with urea (B33335) being a common reference standard. nih.gov Computational studies have shown that salicylaldehyde (B1680747) thiosemicarbazones, for example, exhibit hyperpolarizability values many times greater than that of urea, indicating their significant NLO character. nih.gov These theoretical screenings help to identify promising candidates for synthesis and experimental validation, accelerating the discovery of new, high-performance NLO materials. nih.govrsc.org

Research Applications in Organic Synthesis and Materials Science

Limited Public Data on Utility as a Synthetic Intermediate

There is a notable absence of published research detailing the role of 3-(3-Chloro-6-methylphenyl)-1-propene as a synthetic intermediate for more complex organic molecules.

Building Blocks in the Synthesis of Heterocyclic Compounds

No specific studies were identified that demonstrate the use of this compound as a foundational molecule for the synthesis of heterocyclic compounds. Generally, the propene group could theoretically undergo reactions like ozonolysis, epoxidation, or dihydroxylation to introduce functionalities that could then be used to construct heterocyclic rings. The substituted phenyl ring also offers sites for various coupling reactions. However, without specific documented examples, its role in this area of synthesis is not established.

Precursors for Specialty Chemicals and Advanced Reagents

Similarly, the application of this compound as a precursor for specialty chemicals and advanced reagents is not described in the available literature. The term "specialty chemicals" encompasses a wide range of high-value products with specific functions, and while this compound could potentially serve as a starting material for such molecules, no concrete examples have been published.

Investigation in Polymerization and Materials Science Not Publicly Detailed

The potential for this compound to be used in polymerization processes and the creation of new materials has not been explored in depth in accessible research.

Monomeric Application in Polymer Chemistry for Tailored Polymeric Systems

The presence of a propene group suggests that this compound could act as a monomer in polymerization reactions. Substituted styrenes, for example, are common monomers. The specific substituents on the phenyl ring (chloro and methyl groups) would be expected to influence the polymerization behavior and the properties of the resulting polymer. However, no studies detailing the polymerization of this specific monomer or the characteristics of the corresponding polymer are available.

Design and Synthesis of Materials with Specific Functional Properties

Consequently, without information on its polymerization or other material-forming reactions, the role of this compound in the design and synthesis of materials with specific functional properties remains undocumented. The chlorine and methyl groups on the aromatic ring could impart specific properties such as flame retardancy, altered solubility, or modified thermal stability to a potential polymer or material, but this remains a theoretical consideration.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activities of the chemical compound This compound .

Extensive searches for data on its antimicrobial, antitumor, and biochemical properties, as outlined in the request, did not yield any relevant studies. The scientific research necessary to provide details on its efficacy against bacterial or fungal strains, its cytotoxic effects on cancer cell lines, or its molecular targets has not been published in the accessible literature.

Therefore, it is not possible to generate an article on the "Investigations of Biological Activity in In Vitro and Non-Human Systems" for this specific compound.

Investigations of Biological Activity in in Vitro and Non Human Systems

Biochemical Interactions and Molecular Target Identification in Non-Human Systems

Enzyme Inhibition and Receptor Binding Studies

Currently, there is a lack of specific studies detailing the enzyme inhibition or receptor binding profiles of 3-(3-Chloro-6-methylphenyl)-1-propene. General research into related structural classes, such as arylpropene derivatives, indicates a wide range of biological activities, but direct extrapolation to the specific inhibitory or binding capabilities of this compound is not scientifically valid without dedicated experimental data.

Future research endeavors would be necessary to elucidate any potential interactions. Such studies would typically involve screening the compound against a panel of enzymes and receptors to identify any significant binding affinity or inhibitory effects. For instance, assays could be designed to measure the compound's ability to inhibit key enzymes in various disease pathways or to bind to specific receptors involved in cellular signaling. The outcome of such screenings would provide the foundational data needed to understand its pharmacological potential.

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method could be employed to investigate the potential interactions of this compound with the active sites of various enzymes and receptors.

While no specific molecular docking studies for this compound have been found in the current body of scientific literature, the principles of such an analysis would involve:

Target Identification: Selecting a range of protein targets (enzymes or receptors) based on structural similarity to known ligands or therapeutic relevance.

Computational Modeling: Using specialized software to model the three-dimensional structure of this compound and the target proteins.

Docking Simulation: Simulating the binding process to predict the most stable binding poses and calculate the binding affinity (e.g., in kcal/mol).

Interaction Analysis: Examining the predicted ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding.

Such in silico analyses for chloro-methylphenyl derivatives have been performed in other contexts, demonstrating the utility of this approach in predicting potential biological activity and guiding further experimental validation. However, without specific studies on this compound, any discussion of its ligand-protein interactions remains speculative.

Role as Precursors in the Research and Development of Bioactive Compounds

The chemical structure of this compound, featuring a substituted phenyl ring and a propene functional group, suggests its potential as a precursor or intermediate in the synthesis of more complex, biologically active molecules. The allyl group is a versatile handle for various chemical transformations, and the substituted aromatic ring provides a scaffold that can be further modified.

While there is no direct evidence in the reviewed literature of this compound being used as a precursor for specific named bioactive compounds, compounds with similar structural motifs are prevalent in medicinal chemistry. For example, arylpropene structures are found in a variety of natural products and synthetic compounds with demonstrated pharmacological activities. The development of novel therapeutic agents often involves the synthesis and evaluation of libraries of compounds derived from such versatile chemical building blocks. Future research could explore the use of this compound in the synthesis of new chemical entities for drug discovery programs.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the creation of processes that are not only efficient but also environmentally benign. For 3-(3-chloro-6-methylphenyl)-1-propene, this translates to the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Research is anticipated to focus on catalytic reactions that can proceed under milder conditions, potentially employing earth-abundant metal catalysts as alternatives to precious metals. The principles of atom economy will be central, aiming to incorporate the maximum number of atoms from the reactants into the final product.

| Research Focus | Potential Methodologies | Expected Outcomes |

| Green Solvents | Supercritical fluids, ionic liquids, water-based systems | Reduced volatile organic compound (VOC) emissions |

| Catalysis | Biocatalysis, photocatalysis, earth-abundant metal catalysts | Increased energy efficiency and reduced reliance on rare metals |

| Renewable Feedstocks | Bio-derived starting materials | Decreased dependence on petrochemicals |

Advanced Mechanistic Studies of Complex Organic Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For this compound, advanced mechanistic studies will likely employ a combination of experimental and computational techniques to unravel the intricate details of its reactions. In-situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, coupled with kinetic studies, can provide real-time insights into reaction pathways. Computational chemistry, particularly density functional theory (DFT), will be instrumental in modeling transition states and reaction intermediates, offering a microscopic view of the reaction landscape. bohrium.comrsc.org Such studies are crucial for controlling reaction outcomes, improving yields, and enhancing selectivity.

Integration of High-Throughput Screening and Computational Design for Material Science Applications

The unique chemical structure of this compound makes it a promising candidate for the development of novel polymers and materials with tailored properties. High-throughput screening (HTS) techniques can be employed to rapidly synthesize and evaluate a large library of polymers derived from this monomer. nih.govnih.gov This approach, combined with computational materials design, can accelerate the discovery of materials with desired characteristics, such as thermal stability, mechanical strength, and specific optical or electronic properties. aps.org The integration of these advanced methodologies will pave the way for the rational design of next-generation materials for a wide range of applications.

Further Elucidation of Biological Targets and Structure-Activity Relationships in Non-Human Biological Systems

Investigating the biological activity of this compound and its derivatives in non-human biological systems is an emerging area of research. This includes exploring its potential as a lead compound for the development of new agrochemicals or veterinary medicines. Structure-activity relationship (SAR) studies will be pivotal in identifying the key structural features responsible for any observed biological effects. nih.govnih.govcuny.eduresearchgate.net By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can design more potent and selective compounds. This research will contribute to a deeper understanding of how this class of molecules interacts with biological targets.

Advancements in Predictive Modeling for Environmental Degradation and Fate

Understanding the environmental journey of chemical compounds is paramount for ensuring their safe and sustainable use. For this compound, future research will likely focus on developing and refining predictive models for its environmental degradation and fate. researchgate.net These models will integrate data on its physicochemical properties with environmental factors to forecast its persistence, mobility, and potential for bioaccumulation. Such predictive tools are invaluable for conducting environmental risk assessments and for guiding the design of more environmentally friendly chemicals.

Q & A

Q. Validation Techniques :

- GC-MS : Monitor reaction progress and confirm molecular ion peaks (e.g., m/z 180.6 for [M+H]⁺).

- ¹H/¹³C NMR : Key signals include δ 5.2–5.8 ppm (allylic protons) and δ 130–140 ppm (aromatic carbons adjacent to Cl) .

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm.

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation requires multimodal analysis:

- X-ray crystallography : Resolve bond angles and torsional strain between the chlorophenyl and propenyl groups. For analogous compounds (e.g., 3-(2-chloro-6-fluorophenyl) derivatives), C–Cl bond lengths average 1.73 Å, and methyl groups induce ~15° torsional distortion .

- FTIR : Identify C=C stretching (1640–1680 cm⁻¹) and C–Cl vibrations (550–750 cm⁻¹) .

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict NMR/IR spectra for cross-validation .

Advanced: What challenges arise in controlling regioselectivity during the synthesis of this compound?

Methodological Answer:

Regioselectivity issues stem from steric and electronic effects:

- Steric hindrance : The 6-methyl group directs electrophilic substitution to the para position, competing with the desired meta-chloro configuration. Use bulky ligands (e.g., SPhos) in coupling reactions to favor meta-selectivity .

- Electronic effects : The electron-withdrawing Cl group deactivates the ring, slowing propenyl addition. Catalytic systems like Pd(OAc)₂ with P(t-Bu)₃ enhance activation .

- Byproduct mitigation : Monitor intermediates via TLC and isolate using flash chromatography (silica gel, hexane/EtOAc 9:1) .

Advanced: How can computational chemistry predict the reactivity of this compound in radical addition reactions?

Methodological Answer:

Radical reactions are studied using:

- Hammett parameters : Quantify substituent effects (σₚ = +0.37 for Cl, σₘ = -0.07 for CH₃) to predict reaction rates. The Cl group stabilizes radical intermediates via resonance .

- MD simulations : Simulate collision frequencies between the compound and radicals (e.g., methyl radicals) in solvent environments (e.g., acetonitrile) using GROMACS .

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated derivatives to infer mechanism (e.g., primary KIE >1 suggests H abstraction is rate-limiting) .

Advanced: How to resolve contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:

Contradictory stability reports require systematic validation:

- Controlled degradation studies : Expose the compound to pH 2–12 buffers at 40°C for 24 hrs. Analyze degradation products via LC-MS. For example, acidic conditions hydrolyze the propenyl group to form 3-(3-chloro-6-methylphenyl)propanol .

- Arrhenius modeling : Calculate activation energy (Eₐ) for degradation. For chloroaromatics, Eₐ typically ranges 60–80 kJ/mol .

- Cross-reference literature : Compare with structurally similar compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, which shows pH-dependent keto-enol tautomerism) .

Basic: What are the key applications of this compound in pharmaceutical intermediates?

Methodological Answer:

The compound serves as a precursor in:

- Antimicrobial agents : Functionalize the propenyl group via epoxidation to create β-lactam analogs .

- Kinase inhibitors : Couple with pyrimidine scaffolds via Heck reactions to modulate target binding .

- Metabolic studies : Radiolabel the propenyl chain (¹⁴C) to trace biotransformation pathways in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.